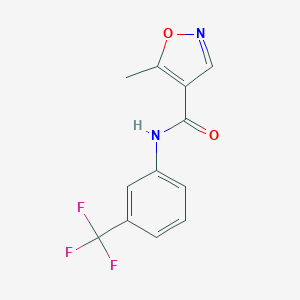

5-メチル-N-(3-(トリフルオロメチル)フェニル)イソキサゾール-4-カルボキサミド

説明

5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, also known as 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

農薬産業

トリフルオロメチルピリジンは、「レフルノミド3-異性体」における重要な構造モチーフであり、農薬産業で広く使用されています。これらの化合物は、主に作物を害虫から保護するために使用されます。 フッ素原子のユニークな物理化学的特性とピリジン部分の特徴が、これらの誘導体の生物活性を生み出す上で寄与しています .

医薬品への応用

「レフルノミド3-異性体」は、さまざまな医薬品成分の合成において見出されています。その誘導体は、FDA承認のいくつかの薬剤で使用されており、抗炎症作用や免疫抑制作用などの薬理作用を示します。 これは、滑膜細胞のDNA合成とマクロファージのPAF産生を阻害する能力によるものです .

有機変換

この化合物のモチーフである3,5-ビス(トリフルオロメチル)フェニルは、有機変換の促進に広く使用されています。 この化合物は、さまざまな化学反応において触媒として機能し、合成プロセスにおける効率と結果を高めます .

化学的誘導化

「レフルノミド3-異性体」は、アミノ官能基化モデル表面の化学的誘導化に使用されています。 この応用は、アリールアミノチオカルボニルピリジニウム双性イオン塩など、特定の所望の特性を持つ化合物を調製するために不可欠です .

ウイルス複製阻害

研究によると、「レフルノミド3-異性体」はウイルス複製を阻害します。 この応用は、特に抗ウイルス薬の研究において関連しており、さまざまなウイルス感染症の治療法の開発において重要な役割を果たす可能性があります .

免疫調節

この化合物は、免疫調節作用で知られています。 これは、免疫抑制のメカニズムを研究するためのツールとして使用でき、自己免疫疾患に対する新しい治療法の開発に不可欠です .

作用機序

Target of Action

The primary target of Leflunomide 3-Isomer is the T-cell proliferation . T-cells play a crucial role in the immune response, and their proliferation is a key step in the body’s defense against infections and diseases .

Mode of Action

Leflunomide 3-Isomer works by inhibiting the proliferation of T-cells . This is achieved by the compound converting to its active metabolite, A771726, in humans . This interaction with T-cells results in a decrease in the immune response, which can be beneficial in conditions where the immune system is overactive or attacks the body’s own cells .

Biochemical Pathways

This can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of Leflunomide 3-Isomer include a high bioavailability of 80% . The compound is metabolized in the gastrointestinal mucosa and liver . The elimination half-life of Leflunomide 3-Isomer is between 14-18 days , and it is excreted via feces (48%) and urine (43%) . These properties impact the compound’s bioavailability and determine the dosage and frequency of administration.

Result of Action

The result of Leflunomide 3-Isomer’s action is a reduction in the symptoms of conditions like rheumatoid arthritis . By inhibiting T-cell proliferation, the compound can decrease inflammation and slow the progression of autoimmune diseases .

Action Environment

The action, efficacy, and stability of Leflunomide 3-Isomer can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 0-10°C . Additionally, factors such as the patient’s overall health, other medications they are taking, and their individual response to treatment can influence the compound’s efficacy.

特性

IUPAC Name |

5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFQQKBZIFSAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210661 | |

| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61643-23-0 | |

| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061643230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61643-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-N-(3-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7D26R0ANW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

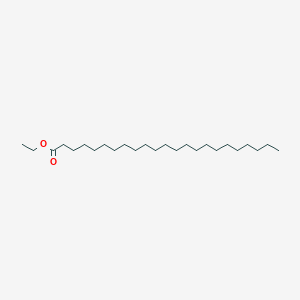

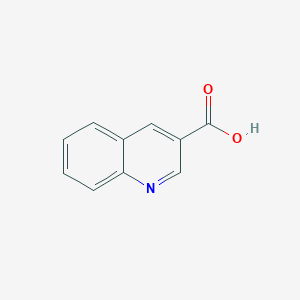

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

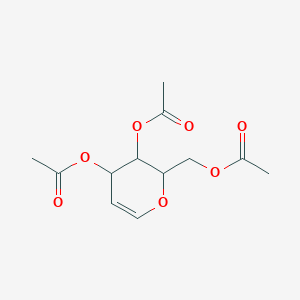

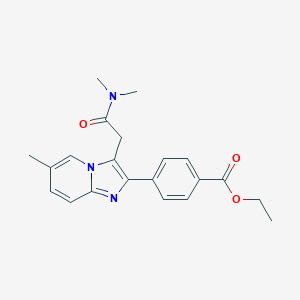

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)